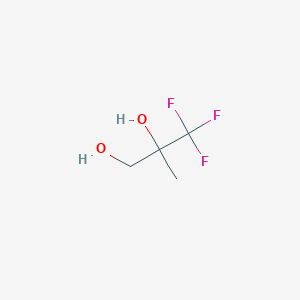

3,3,3-Trifluoro-2-methylpropane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-methylpropane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c1-3(9,2-8)4(5,6)7/h8-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCFIFZKQHBABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101055-10-1 | |

| Record name | 3,3,3-trifluoro-2-methylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Chiral Synthesis of 3,3,3 Trifluoro 2 Methylpropane 1,2 Diol

Enantioselective Synthesis Strategies

Biocatalytic Approaches for Chiral Fluorinated Alcohols and Diols

Biocatalysis offers a powerful and sustainable alternative to traditional chemical catalysis for the synthesis of chiral molecules. mdpi.com Enzymes, with their high enantio- and regioselectivity, can be employed for the asymmetric synthesis of complex fluorinated compounds under mild reaction conditions.

Lactate dehydrogenases (LDHs) are oxidoreductases that catalyze the reversible conversion of pyruvate (B1213749) to lactate. nih.gov This enzymatic reaction has been harnessed for the asymmetric synthesis of chiral α-hydroxy acids, including fluorinated analogs. researchgate.netscilit.comharvard.edu

A feasible strategy for producing enantiomers of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA), a related trifluorinated hydroxy acid, involves the reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using LDHs. researchgate.netscilit.com To achieve this, a cofactor regeneration system is often constructed, for instance, using formate (B1220265) dehydrogenase. researchgate.netscilit.com

Studies have screened various LDHs for their ability to convert TFPy into optically pure (S)-TFLA and (R)-TFLA. For example, highly active D-LmLDH from Leuconostoc mesenteroides and chicken L-LDH from Gallus have been shown to completely convert 0.5 M TFPy to produce (S)-TFLA and (R)-TFLA, respectively, with an enantiomeric excess of over 99.5% within 6 hours. researchgate.net Molecular docking simulations have been used to investigate the catalytic mechanisms and understand the stereoselectivity of these enzymes towards CF3-containing substrates. researchgate.net

Table 1: LDH-Catalyzed Synthesis of Chiral 3,3,3-Trifluoro-2-hydroxypropanoic Acid

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reaction Time |

| D-LmLDH (Leuconostoc mesenteroides) | 0.5 M TFPy | (S)-TFLA | >99.5% | 6 hours |

| Chicken L-LDH (Gallus) | 0.5 M TFPy | (R)-TFLA | >99.5% | 6 hours |

Data sourced from Request PDF. researchgate.net

Lipases are another class of versatile enzymes widely used in organic synthesis for the resolution of racemic mixtures. nih.gov They can catalyze enantioselective acylation, alcoholysis, and hydrolysis reactions in both aqueous and organic media. nih.gov

The kinetic resolution of racemic 3,3,3-trifluoro-2-arylpropane-1,2-diols has been achieved through lipase-catalyzed enantioselective acetylation. researchgate.net Among several commercially available lipases, lipase (B570770) SP 435 from Candida antarctica has shown moderate enantioselectivity (E=17) for the acetylation of racemic 3,3,3-trifluoro-2-phenylpropane-1,2-diol with vinyl acetate (B1210297) in diisopropyl ether, exhibiting (S)-selectivity. The selectivity and reactivity of this lipase were significantly improved in dichloroethane (E=41). researchgate.net

Lipases have also been successfully employed in the kinetic resolution of other fluorinated alcohols and diols, demonstrating their broad applicability in preparing enantiomerically enriched fluorinated building blocks. nih.govresearchgate.net

Table 2: Lipase-Catalyzed Resolution of Racemic 3,3,3-Trifluoro-2-phenylpropane-1,2-diol

| Lipase | Acyl Donor | Solvent | Enantioselectivity (E) | Selectivity |

| Lipase SP 435 (Candida antarctica) | Vinyl acetate | Diisopropyl ether | 17 | (S)-selectivity |

| Lipase SP 435 (Candida antarctica) | Vinyl acetate | Dichloroethane | 41 | (S)-selectivity |

Data sourced from Request PDF. researchgate.net

Organocatalytic and Metal-Catalyzed Asymmetric Transformations for Fluorinated Diols

In addition to biocatalysis, organocatalysis and metal-catalysis provide powerful strategies for the enantioselective synthesis of fluorinated molecules. nih.govnih.gov These methods often offer complementary approaches to access chiral fluorinated diols with high stereocontrol.

The construction of fluorohydrins with a tetrasubstituted stereocenter presents a significant synthetic challenge. A multi-catalytic strategy has been developed for the stereoselective preparation of fluorinated 1,3-diols containing such a challenging motif. researchgate.net

This sequence involves an organocatalyzed fluorination of α-disubstituted aldehydes, followed by a diastereoselective copper-catalyzed decarboxylative aldol (B89426) reaction. researchgate.net The resulting β-hydroxy ketone is then reduced, and a Lewis base-catalyzed kinetic resolution allows for the isolation of the desired fluorinated 1,3-diols with excellent diastereo- and enantio-control. researchgate.net This multi-catalytic approach highlights the power of combining different catalytic systems to achieve complex molecular architectures. researchgate.net

Rhodium(I)-catalyzed asymmetric reactions have emerged as a valuable tool for the synthesis of chiral fluorinated compounds. nih.govresearchgate.net Specifically, the enantioselective synthesis of 1,2-disubstituted allylic fluorides has been achieved using a chiral diene-ligated rhodium catalyst. nih.govresearchgate.net This method utilizes Et3N·3HF as a fluoride (B91410) source and Morita-Baylis-Hillman (MBH) trichloroacetimidates as substrates. nih.govresearchgate.net

Kinetic and computational studies have provided insights into the reaction mechanism, suggesting a dynamic kinetic asymmetric transformation process. nih.govresearchgate.netnih.gov In this process, the rate of isomerization of the 1,2-disubstituted π-allylrhodium complexes is faster than the fluoride addition, allowing for the formation of the 1,2-disubstituted allylic fluorides in good yields and with high enantioselectivity. nih.govresearchgate.net

While this specific methodology focuses on allylic fluorides, the principles of rhodium-catalyzed asymmetric fluorination can potentially be adapted for the synthesis of other classes of chiral fluorinated molecules, including diols.

Resolution Methods for Racemic 3,3,3-Trifluoro-2-methylpropane-1,2-diol and Analogues

The separation of a racemic mixture of this compound into its individual enantiomers is crucial for evaluating their distinct biological activities. Several resolution methods are applicable to racemic diols, including those containing trifluoromethyl groups.

Enzymatic Resolution: Lipases are frequently employed for the kinetic resolution of racemic alcohols and their derivatives. In the case of a diol, selective acylation of one enantiomer can be achieved using a lipase in the presence of an acyl donor. For instance, the resolution of racemic 3,3,3-trifluoro-2-arylpropane-1,2-diols has been accomplished through regioselective and enantioselective acetylation catalyzed by Candida antarctica lipase. This enzymatic approach can potentially be adapted for the resolution of this compound, where the primary or secondary hydroxyl group of one enantiomer is selectively acylated, allowing for the separation of the resulting ester from the unreacted enantiomer.

Chromatographic Resolution: Chiral chromatography is a powerful technique for the separation of enantiomers. Chiral stationary phases (CSPs) containing a chiral selector can interact differently with the two enantiomers, leading to different retention times. For diols, CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns can be employed for the analytical and preparative separation of fluorinated diol enantiomers.

Chemical Derivatization: Another approach involves the reaction of the racemic diol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers possess different physical properties, such as solubility and boiling points, which allows for their separation by conventional techniques like crystallization or achiral chromatography. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the diol.

Chirality Recognition and Intermolecular Interactions in Diols, including Trifluorinated Derivatives

Chirality recognition is the process by which a chiral molecule or system interacts selectively with one enantiomer of another chiral compound. For diols, including trifluorinated derivatives like this compound, this recognition is primarily governed by non-covalent intermolecular interactions.

Intermolecular Interactions: The hydroxyl groups of the diol are key functional groups involved in chirality recognition, acting as both hydrogen bond donors and acceptors. libretexts.org The trifluoromethyl group, with its high electronegativity, can also participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with suitable donors. The interplay of these interactions, along with steric effects, dictates the formation and stability of diastereomeric complexes with a chiral host or selector.

NMR Spectroscopy for Chirality Recognition: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying chirality recognition. In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers of a chiral analyte can exhibit different chemical shifts in the NMR spectrum, allowing for their discrimination and the determination of enantiomeric excess.

Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. For diols, chiral hosts capable of forming multiple hydrogen bonds, such as cyclodextrins or chiral macrocycles, can be effective CSAs. The different spatial arrangement of the two diastereomeric complexes leads to distinct chemical shift environments for the nuclei of the analyte.

Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomeric derivatives. For diols, reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its analogues can be used to form diastereomeric esters. wikipedia.org The resulting diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can not only determine enantiomeric purity but also be used to assign the absolute configuration of the original diol. The presence of the trifluoromethyl group in both the analyte and a CDA like Mosher's acid can lead to significant ¹⁹F NMR chemical shift differences between the diastereomers, providing a sensitive method for analysis.

The table below summarizes the key intermolecular interactions involved in the chirality recognition of diols.

| Interaction Type | Description |

| Hydrogen Bonding | The primary interaction for diols, involving the hydroxyl groups as both donors and acceptors. The specific geometry of these bonds is crucial for enantiomeric discrimination. libretexts.org |

| Dipole-Dipole Forces | Arise from the permanent dipoles of the C-O, O-H, and C-F bonds. The overall molecular dipole and its orientation influence the interaction with a chiral selector. |

| Steric Repulsion | The size and shape of the substituents on the chiral center, including the methyl and trifluoromethyl groups, create steric hindrance that favors the binding of one enantiomer over the other to a chiral host. |

| van der Waals Forces | Non-specific attractive forces that contribute to the overall stability of the diastereomeric complexes. |

Reaction Mechanisms and Reactivity of 3,3,3 Trifluoro 2 Methylpropane 1,2 Diol

Intramolecular Interactions and Conformational Analysis

The reactivity and stability of 3,3,3-trifluoro-2-methylpropane-1,2-diol are significantly influenced by intramolecular interactions, particularly hydrogen bonding, and the resulting conformational preferences. These non-covalent interactions dictate the three-dimensional structure of the molecule, which in turn affects its chemical behavior.

Hydrogen Bonding in Vicinal Diols, including Trifluorinated Derivatives

Vicinal diols, compounds with hydroxyl groups on adjacent carbon atoms, are known to form intramolecular hydrogen bonds. This interaction typically involves one hydroxyl group acting as a hydrogen bond donor and the other as an acceptor. The presence of a trifluoromethyl group, as in this compound, introduces strong electron-withdrawing effects, which can influence the acidity of the hydroxyl protons and the hydrogen bonding landscape.

In related fluorinated acyclic compounds, such as γ-fluoropropanol, compelling evidence for intramolecular OH···F hydrogen bonding has been observed. nih.gov This type of interaction, though weaker than conventional OH···O hydrogen bonds, can still play a role in determining the conformational preferences of the molecule. For this compound, the possibility of hydrogen bonding towards a fluorine atom, in addition to the traditional OH···O interaction, adds complexity to its conformational analysis. rsc.org Studies on trifluoro-propanediol have shown that the global minimum conformation can be one that is stabilized by hydrogen bonding to a fluorine atom. rsc.org

The strength and nature of these intramolecular hydrogen bonds can be probed using techniques like infrared (IR) spectroscopy, which detects shifts in the OH stretching frequencies upon bond formation. researchgate.net The formation of a five-membered ring through intramolecular hydrogen bonding is generally less favorable due to ring strain, but it can still occur. stackexchange.com

Conformational Landscapes and Energetic Considerations

The conformational landscape of a molecule describes the various spatial arrangements of its atoms and their relative energies. For vicinal diols, rotation around the central carbon-carbon bond leads to different staggered and eclipsed conformations. The presence of bulky and highly electronegative substituents like the trifluoromethyl and methyl groups in this compound results in a complex potential energy surface with several local minima.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in exploring these conformational landscapes. For a related compound, 2,2-dimethylpropane-1,3-diaminium cation, conformational analysis revealed multiple stable conformers with distinct energy levels. mdpi.com Similarly, for this compound, different staggered conformations (gauche and anti) regarding the orientation of the hydroxyl groups and the trifluoromethyl group will have varying energies.

The introduction of fluorine atoms can significantly alter the conformational preferences compared to their non-fluorinated analogs. semanticscholar.orgmdpi.com For instance, in trifluoro-propanediol, only a limited number of conformations are considered energetically relevant, with the global minimum potentially being a conformer stabilized by an OH···F hydrogen bond. rsc.org This highlights the profound impact of fluorination on the conformational energetics.

Table 1: Energetic Considerations of Different Conformations

| Conformation Type | Key Dihedral Angle(s) | Relative Energy (Illustrative) | Stabilizing/Destabilizing Factors |

| Anti-periplanar | O-C-C-O ≈ 180° | Low | Minimized steric hindrance |

| Syn-clinal (gauche) | O-C-C-O ≈ 60° | Moderate | Potential for intramolecular OH···O hydrogen bonding |

| Gauche (OH···F) | O-H···F | Potentially Lowest | Stabilization through intramolecular OH···F hydrogen bond rsc.org |

| Eclipsed | O-C-C-O ≈ 0° | High | Maximized steric and torsional strain |

Note: The relative energies are illustrative and would require specific quantum chemical calculations for this compound.

Intermolecular Reactivity Studies

The hydroxyl groups of this compound are the primary sites for intermolecular interactions, enabling the molecule to act as both a hydrogen bond donor and acceptor. This dual role is central to its reactivity with other molecules.

Hetero-association of Diols with External Acceptors

Diols can form associates with external hydrogen bond acceptors, such as tertiary amines. researchgate.net The formation of these intermolecular hydrogen bonds can be studied using techniques like FTIR spectroscopy to determine the equilibrium constants of association. For a diol like this compound, both 1:1 and 1:2 associates can be formed, where one or both hydroxyl groups interact with acceptor molecules. researchgate.net

Role of Hydroxyl Groups as Donors and Acceptors in Reaction Pathways

The hydroxyl groups are versatile functional groups that can act as proton donors (Brønsted acids) and electron pair donors (Lewis bases). In reaction pathways, the protonation of a hydroxyl group can convert it into a good leaving group (water), facilitating nucleophilic substitution or elimination reactions.

In the context of catalysis, the cooperative action of hydrogen-bond donors and acceptors can facilitate reactions such as the dehydrative cyclization of diols. nih.gov While not directly forming a cyclic ether itself due to its structure, the principles of hydroxyl group activation are relevant. The trifluoromethyl group's strong electron-withdrawing nature increases the acidity of the hydroxyl protons, making them better hydrogen bond donors. This enhanced donor capacity can influence the kinetics and thermodynamics of reactions where proton transfer is a key step. The reactivity of diols is also influenced by the relative positions of the hydroxyl groups; vicinal diols often exhibit different reactivity compared to diols with more separated hydroxyl groups. ntu.edu.sg

Mechanistic Pathways of Related Fluorinated Propane (B168953) Derivatives

The study of related fluorinated propane derivatives provides insights into the potential mechanistic pathways involving this compound. The presence of the C-F bond, one of the strongest single bonds in organic chemistry, generally means that reactions will occur at other functional groups.

For instance, the degradation of compounds like sarin, an organophosphate with a P-F bond, proceeds via the hydrolysis of this bond. wikipedia.org While the C-F bonds in this compound are significantly more stable, this illustrates the general principle that reactions often target more labile bonds in the presence of fluorine.

In reactions involving the hydroxyl groups, such as oxidation or etherification, the mechanisms will be similar to those of non-fluorinated diols, but the reaction rates and equilibria will be modulated by the electronic effects of the trifluoromethyl group. For example, the protection of hydroxyl groups, a common strategy in organic synthesis, can be influenced by the steric and electronic environment created by the fluorinated substituent. nih.gov The synthesis of other fluorinated compounds with hydroxyl groups often involves biocatalytic or photoenzymatic strategies, highlighting the unique challenges and opportunities presented by fluorinated substrates. researchgate.net

The separation and purification of fluorinated propanes and propylenes can be achieved using techniques like adsorption on metal-organic frameworks, which exploit subtle differences in host-guest interactions. nih.gov While not a reaction mechanism, this underscores the importance of molecular shape and electronic properties, which are central to understanding reactivity.

Investigation of Addition and Abstraction Channels

In the case of unsaturated fluorinated compounds, the addition of a radical to a carbon-carbon double bond is a common pathway. For saturated molecules like this compound, the primary reaction pathways would involve the abstraction of a hydrogen atom from a C-H or an O-H bond. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the bond dissociation energies and, consequently, the preferred site of abstraction.

For this compound, potential abstraction sites include the methyl group's C-H bonds, the tertiary C-H bond, and the hydroxyl groups' O-H bonds. The relative likelihood of abstraction from each site depends on the stability of the resulting radical.

Advanced Applications and Functionalization of 3,3,3 Trifluoro 2 Methylpropane 1,2 Diol in Chemical Research

Utilization in Polymer Science and Material Synthesis

The presence of the trifluoromethyl (-CF3) group makes 3,3,3-Trifluoro-2-methylpropane-1,2-diol a valuable monomer for the synthesis of specialized fluorinated polymers. Its diol functionality allows for straightforward incorporation into polymer backbones through reactions like esterification or the formation of urethanes.

Incorporation into Fluorinated Polyurethanes and Related Materials

Fluorinated polyurethanes (FPUs) are a class of high-performance polymers that combine the desirable mechanical properties of polyurethanes with the unique attributes conferred by fluorine, such as thermal stability and chemical resistance. mdpi.comresearchgate.net Polyurethanes are synthesized through the polymerization of polyols (the soft segments) and polyisocyanates, with small molecule diols often used as chain extenders to build the hard segments. mdpi.com

Enhancement of Surface Properties such as Hydrophobicity and Low Surface Tension

The inclusion of this compound into a polymer matrix results in a surface enriched with trifluoromethyl groups. This fluorinated surface exhibits pronounced hydrophobicity (water repellency) and oleophobicity (oil repellency). This effect is critical for applications requiring low friction, anti-fouling, or self-cleaning surfaces. The modification of polymer surfaces to enhance properties like hydrophilicity or hydrophobicity is a well-established strategy for creating functional materials for biomedical and industrial applications. researchgate.netnih.gov The presence of the -CF3 group, one of the most effective functionalities for lowering surface tension, makes this diol a potent additive for creating materials with specialized surface characteristics.

Role as a Synthetic Intermediate or Building Block

Beyond polymer science, the unique structure of this compound makes it a valuable intermediate for organic synthesis, providing access to more complex molecules.

Precursors for Complex Fluorinated Organic Scaffolds

Fluorinated building blocks are foundational to modern drug discovery and agrochemistry. ossila.com The introduction of fluorine can alter a molecule's conformation, metabolic stability, and binding affinity. This compound is an attractive starting point for building complex fluorinated scaffolds due to its combination of features:

A stereogenic quaternary carbon, allowing for the creation of chiral molecules.

A robust trifluoromethyl group, which can enhance biological activity.

Two hydroxyl groups (primary and tertiary) with different reactivities, enabling selective chemical transformations.

Chemists can leverage these features to construct novel, three-dimensional molecules that occupy unique regions of chemical space, a key goal in the search for new bioactive compounds. The use of defined, sp³-rich building blocks is a growing trend in medicinal chemistry to move beyond traditional flat, aromatic structures. nih.govresearchgate.net

Application of Boronic Esters as Protective Groups for Diols in Multi-step Syntheses

In multi-step organic synthesis, it is often necessary to protect certain functional groups to prevent them from reacting while another part of the molecule is modified. For molecules with a 1,2-diol moiety, such as this compound, boronic acids are highly effective protecting groups.

The diol can react with a boronic acid (e.g., phenylboronic acid) under anhydrous conditions to form a stable cyclic boronic ester. This reaction temporarily "caps" the two hydroxyl groups, rendering them unreactive to a wide range of reaction conditions. nih.gov Once the desired chemical transformation is completed elsewhere on the molecule, the boronic ester can be easily cleaved, typically by simple exposure to water or mild aqueous acid or base, to regenerate the diol. researchgate.net This strategy of temporary protection is crucial for achieving regioselective reactions and is widely used in the synthesis of complex natural products and pharmaceuticals. nih.gov

Table 2: Boronic Ester Protection/Deprotection Strategy for Diols

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Protection | Phenylboronic acid, anhydrous solvent (e.g., Toluene) with water removal | Forms a cyclic boronic ester, protecting the 1,2-diol functionality. |

| Intermediate Reaction | Various reagents (e.g., for oxidation, reduction, or C-C bond formation at another site) | Modifies a different part of the molecule while the diol is unreactive. |

| Deprotection | Mild aqueous conditions (e.g., H₂O, dilute acid, or base) | Cleaves the boronic ester to regenerate the free diol. researchgate.net |

Research into Bioactive Molecule Scaffolds

The development of novel bioactive molecules is a critical challenge in drug discovery. nih.gov The structure of this compound contains key elements that are of interest in the design of new therapeutic agents. The trifluoromethyl group is a well-known bioisostere for a methyl group but with profoundly different electronic properties; it can enhance binding to target proteins and improve metabolic stability, thereby increasing a drug's half-life. fluorochem.co.uk

The diol itself provides a compact, rigid scaffold upon which to build larger, more complex structures. The primary and tertiary hydroxyl groups serve as handles for attaching other pharmacophores or for linking the scaffold to other molecular fragments. The design and synthesis of novel pyrimidine (B1678525) derivatives containing trifluoromethyl groups, for example, have shown promising antifungal, insecticidal, and anticancer properties. frontiersin.org While direct integration of this compound into a specific marketed drug is not documented in the initial search, its structural motifs are highly relevant to the rational design of new bioactive candidates. Its utility lies in its potential to serve as a foundational piece in creating libraries of novel compounds for screening against various biological targets. mdpi.comresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol |

| Phenylboronic acid |

| Poly-tetramethylene oxide (PTMO) |

Scaffold Components for Enzyme Inhibitor Development (e.g., related to PDK1 inhibitors)

One of the most significant applications of this compound lies in its use as a foundational scaffold for the development of potent enzyme inhibitors. Its trifluoromethyl group and chiral diol moiety provide a unique three-dimensional framework that can be elaborated to target the active sites of various enzymes with high specificity. A prime example of this is in the design of inhibitors for Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1).

PDK1 is a key regulatory enzyme in cellular metabolism, and its inhibition has emerged as a promising therapeutic strategy for a range of diseases, including cancer and metabolic disorders. The (R)-enantiomer of 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, a direct derivative of this compound, has been identified as a crucial pharmacophore for potent PDK1 inhibition.

Detailed Research Findings:

Researchers have synthesized and evaluated a series of novel PDK1 inhibitors incorporating the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide "warhead." These studies have demonstrated that this structural motif is critical for binding to the lipoamide-binding pocket of the pyruvate dehydrogenase complex, effectively inhibiting PDK1 activity. The trifluoromethyl group is believed to enhance binding affinity and metabolic stability, while the hydroxyl and amide functionalities can be modified to fine-tune the inhibitor's potency and pharmacokinetic properties.

The general synthetic approach to these inhibitors often involves the derivatization of the diol, for instance, through selective oxidation of the primary alcohol to a carboxylic acid, followed by amidation. The chirality of the tertiary alcohol is crucial for the inhibitory activity, highlighting the importance of this compound as a chiral building block.

The table below summarizes key findings from studies on PDK1 inhibitors derived from this scaffold.

| Compound Class | Target Enzyme | Key Structural Feature | Significance |

| (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Trifluoromethylated tertiary alcohol and amide | Potent and selective inhibition of PDK1, a target in cancer and metabolic diseases. |

| Anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid | Pyruvate Dehydrogenase Kinase (PDK) family | Varied anilide substitutions | Exploration of structure-activity relationships to optimize potency and drug-like properties. |

Intermediates in Specialized Chemical Syntheses

Beyond its application in enzyme inhibitor development, this compound serves as a versatile intermediate in a variety of specialized chemical syntheses. Its bifunctional nature, possessing both a primary and a tertiary alcohol, coupled with the presence of a trifluoromethyl group, makes it a valuable chiral building block for the construction of complex fluorinated molecules.

The diol's stereogenic center allows for its use in asymmetric synthesis, where the controlled introduction of chirality is paramount. The differential reactivity of the primary and tertiary hydroxyl groups enables selective functionalization, providing access to a wide range of chiral intermediates.

Applications in Asymmetric Synthesis:

Synthesis of Chiral Heterocycles: The diol can be a precursor for the synthesis of enantiomerically pure fluorinated heterocycles. For example, the hydroxyl groups can be selectively protected or activated to facilitate cyclization reactions, leading to the formation of chiral tetrahydrofurans, pyrrolidines, or other heterocyclic systems containing a trifluoromethyl group. These fluorinated heterocycles are of significant interest in medicinal chemistry due to their potential biological activities.

Precursor to Fluorinated Amino Acids: The diol can be transformed into valuable and non-natural fluorinated amino acids. Through a sequence of reactions, such as oxidation of the primary alcohol to a carboxylic acid and subsequent introduction of an amino group with retention or inversion of stereochemistry at the tertiary center, novel amino acids with a trifluoromethyl substituent can be synthesized. These amino acids can then be incorporated into peptides to enhance their stability and biological activity.

Chiral Auxiliaries and Ligands: While not as common, the diol framework has the potential to be used in the development of new chiral auxiliaries or ligands for asymmetric catalysis. The defined stereochemistry and the presence of coordinating hydroxyl groups could be exploited to control the stereochemical outcome of various chemical transformations.

The following table outlines some of the potential applications of this compound as a synthetic intermediate.

| Application Area | Synthetic Transformation | Resulting Compound Class | Potential Utility |

| Asymmetric Synthesis | Selective protection, activation, and cyclization | Chiral fluorinated heterocycles | Building blocks for pharmaceuticals and agrochemicals. |

| Medicinal Chemistry | Oxidation and amination | Fluorinated amino acids | Incorporation into peptides to enhance biological properties. |

| Organocatalysis | Derivatization to form chiral ligands | Chiral catalysts | Enabling enantioselective transformations. |

Computational and Spectroscopic Methodologies in Studying 3,3,3 Trifluoro 2 Methylpropane 1,2 Diol

Theoretical Chemistry Approaches

Theoretical chemistry provides a powerful lens through which the intricacies of molecular systems can be explored. By employing quantum mechanical principles, computational models can predict a wide range of molecular properties, offering a deeper understanding that complements experimental findings.

Density Functional Theory (DFT) has emerged as a prominent computational tool in quantum chemistry, balancing accuracy with computational efficiency. nih.gov This method is particularly well-suited for investigating the electronic structure and properties of organic molecules, including fluorinated compounds. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron Schrödinger equation. nih.gov

The presence of rotatable bonds in 3,3,3-Trifluoro-2-methylpropane-1,2-diol gives rise to multiple possible conformations. DFT calculations are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For instance, studies on similar fluorinated diols and alkanes have demonstrated the significant impact of fluorine substitution on conformational preferences. nih.govnih.gov The strong electronegativity of the fluorine atoms can lead to stabilizing or destabilizing intramolecular interactions, such as hydrogen bonds or steric repulsions, which dictate the most favorable three-dimensional structures. nih.govnih.gov

A conformational analysis of a related compound, 1,3-difluoropropane (B1362545), using DFT with the M05-2X functional and the 6-311+G(d,p) basis set, reveals the relative energies of its different conformers. This data provides a model for understanding how intramolecular forces in fluorinated alkanes influence their structural landscape.

| Conformer of 1,3-difluoropropane | Relative Energy (kcal/mol) |

|---|---|

| anti,anti | 0.00 |

| anti,gauche | 0.45 |

| gauche,gauche (like) | 1.02 |

| gauche,gauche (unlike) | 2.35 |

This table is based on data for 1,3-difluoropropane and serves as an illustrative example of DFT conformational analysis.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. scirp.org These predictions are crucial for assigning the experimentally observed spectral peaks to specific molecular motions, such as stretching, bending, and torsional modes. scirp.orgresearchgate.net For this compound, DFT would be essential in identifying the characteristic vibrational modes associated with the C-F, O-H, C-O, and C-C bonds.

Theoretical studies on trifluoromethanol (B75723) (CF₃OH) have shown that DFT methods can accurately predict the vibrational wavenumbers of the CF₃ group. researchgate.net These findings are valuable for interpreting the vibrational spectrum of this compound.

| Vibrational Mode of Trifluoromethanol (CF₃OH) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3688 | 3688 |

| C-F symmetric stretch | 1267 | 1267 |

| C-F asymmetric stretch | 1165 | 1165 |

| C-O stretch | 1047 | 1047 |

| CF₃ symmetric deformation | 774 | 774 |

This table presents data for trifluoromethanol as a reference for vibrational frequency predictions of trifluoromethyl-containing alcohols.

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the reaction pathway, identifying transition states, and calculating activation energies. mdpi.comresearchgate.net For this compound, DFT could be used to study reactions such as dehydration, oxidation, or esterification. By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics, which is crucial for controlling reaction outcomes and designing synthetic routes. mdpi.com

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of empirical parameters. ulisboa.pt These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy in describing electron correlation effects, which are important for obtaining precise energy calculations. wikipedia.orgarxiv.org While computationally more demanding than DFT, ab initio methods are often used as a benchmark for more approximate methods. arxiv.org

The MP2 method, for example, can be employed to refine the energies of the conformers of this compound that were initially identified using DFT. The use of a sophisticated basis set, such as ma-def2-TZVP, further enhances the accuracy of these calculations. Such high-level computations are particularly valuable for systems where subtle electronic effects, like those introduced by the trifluoromethyl group, play a critical role in determining the molecular properties and reactivity. nih.gov

Density Functional Theory (DFT) Calculations[10],[11],[12],[22],

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for the experimental characterization of molecular structures and for monitoring the progress of chemical reactions. Each method provides unique information about the molecule's connectivity, functional groups, and stereochemistry.

For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide information about the number of different types of protons and their neighboring atoms. The spectrum of this compound would be expected to show signals for the methyl protons, the methylene (B1212753) protons, and the hydroxyl protons, with characteristic chemical shifts and splitting patterns. For example, in the similar structure of 1-chloro-2-methylpropane, the methyl protons appear as a doublet, the methine proton as a multiplet, and the methylene protons as a doublet. docbrown.info

¹³C NMR: The ¹³C NMR spectrum would reveal the number of distinct carbon environments in the molecule. Signals would be expected for the methyl carbon, the quaternary carbon bonded to the trifluoromethyl group, the methylene carbon, and the trifluoromethyl carbon. The latter would likely show a characteristic quartet splitting due to coupling with the three fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for the analysis of this compound. nih.govmagritek.comnih.gov It would provide a direct probe of the fluorine environment, likely showing a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be indicative of the electronic environment around the CF₃ group. magritek.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and intermolecular hydrogen bonding. researchgate.net

C-H stretching: Bands in the 2850-3000 cm⁻¹ region, corresponding to the methyl and methylene groups. libretexts.org

C-F stretching: Strong absorption bands typically in the 1000-1400 cm⁻¹ region, which are characteristic of the trifluoromethyl group. researchgate.netnih.gov

C-O stretching: Bands in the 1000-1260 cm⁻¹ range. libretexts.org

The following table provides a hypothetical summary of the expected spectroscopic data for this compound, based on data from analogous compounds.

| Spectroscopic Technique | Expected Signals/Bands | Assignment |

|---|---|---|

| ¹H NMR | Singlet | -CH₃ |

| Multiplet | -CH₂- | |

| Broad Singlet | -OH | |

| Chemical shifts and coupling constants would provide further structural detail. | ||

| ¹³C NMR | Quartet | -CF₃ |

| Singlet | -C(OH)- | |

| Singlet | -CH₂OH | |

| Singlet | -CH₃ | |

| ¹⁹F NMR | Singlet | -CF₃ |

| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretch |

| ~2960 cm⁻¹ | C-H stretch | |

| ~1150 cm⁻¹ (strong) | C-F stretch | |

| ~1050 cm⁻¹ | C-O stretch |

Raman Jet Spectroscopy for Vibrational Analysis

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. When combined with a supersonic jet expansion (Raman jet spectroscopy), it allows for the study of isolated molecules at very low rotational and vibrational temperatures. This simplifies the resulting spectrum by reducing spectral congestion from hot bands and rotational broadening, enabling a more precise determination of vibrational frequencies.

For a molecule like this compound, Raman jet spectroscopy would provide detailed information about its conformational landscape. The molecule's rotational and vibrational degrees of freedom would be cooled as it expands into a vacuum, "freezing" different conformers that can then be individually probed.

Detailed Research Findings: In a typical study, the vibrational frequencies obtained from Raman jet spectroscopy are compared with those predicted by computational methods, such as Density Functional Theory (DFT). researchgate.net This comparison helps in the definitive assignment of the observed spectral bands to specific vibrational modes of different conformers. For instance, the C-C stretching, C-O stretching, and the various modes associated with the trifluoromethyl (-CF₃) group would be of particular interest. Systematic observations of fluoromethane (B1203902) clathrate hydrates have been successfully carried out using Raman spectroscopy, where C-H and C-F vibration modes were collected and assigned based on DFT calculations. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from a combined experimental and computational vibrational analysis of the most stable conformer of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Observed Frequency (cm⁻¹) (Raman Jet) | Assignment |

| ν₁ | 2985 | 2980 | C-H Stretch (methyl) |

| ν₂ | 1450 | 1445 | CH₃ Asymmetric Bend |

| ν₃ | 1280 | 1275 | C-F Symmetric Stretch |

| ν₄ | 1150 | 1148 | C-O Stretch (primary alcohol) |

| ν₅ | 1080 | 1075 | C-O Stretch (tertiary alcohol) |

| ν₆ | 950 | 948 | C-C Stretch |

| ν₇ | 720 | 715 | CF₃ Deformation |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental Raman jet spectroscopy data for this compound is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR for mechanistic insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound, both ¹H NMR and ¹⁹F NMR would provide crucial information.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of different types of protons and their connectivity. The protons of the methyl group, the methylene group, and the two hydroxyl groups would each give rise to distinct signals. The chemical shifts of these signals would be influenced by the electronegative trifluoromethyl and hydroxyl groups. Coupling between neighboring protons would provide information about the dihedral angles between them, aiding in conformational analysis.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly sensitive to the local chemical environment, with a large chemical shift range. nih.govichorlifesciences.com The three fluorine atoms of the trifluoromethyl group are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal can provide insights into the electronic environment around the CF₃ group and can be sensitive to factors like solvent and intramolecular interactions. nih.gov The coupling between the fluorine and nearby protons (e.g., ¹H-¹⁹F coupling) can further confirm the molecular structure.

Mechanistic Insights: By observing changes in the NMR spectra under different conditions (e.g., temperature, solvent, or in the presence of a reactant), NMR can be used to study reaction mechanisms, conformational changes, and intermolecular interactions. For example, variable temperature NMR could be used to study the rotational barriers around the C-C bonds.

A hypothetical table of expected NMR data is presented below.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~1.3 | s | - | -CH₃ |

| ¹H | ~3.6 | d | ~12 | -CH₂OH (one H) |

| ¹H | ~3.7 | d | ~12 | -CH₂OH (one H) |

| ¹H | ~2.5 (broad) | s | - | -OH (primary) |

| ¹H | ~3.0 (broad) | s | - | -OH (tertiary) |

| ¹⁹F | ~-70 to -80 | s | - | -CF₃ |

Note: The data in this table is hypothetical and based on typical values for similar structural motifs. Specific experimental NMR data for this compound is not available in the reviewed literature.

Infrared Spectroscopy for Investigating Molecular Interactions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups and studying hydrogen bonding. msu.edu

For this compound, the IR spectrum would be dominated by strong absorptions from the O-H and C-F bonds. The O-H stretching vibration is particularly informative about molecular interactions. In a dilute solution in a non-polar solvent, a sharp band corresponding to free (non-hydrogen-bonded) hydroxyl groups would be observed. In a concentrated solution or in the solid state, this band would broaden and shift to a lower frequency, indicating the presence of intermolecular hydrogen bonding.

The C-F stretching vibrations typically appear as strong bands in the region of 1000-1300 cm⁻¹. The exact position and number of these bands can be sensitive to the molecular conformation.

Detailed Research Findings: Theoretical calculations, often using DFT methods, are employed to calculate the harmonic vibrational frequencies. nih.gov These calculated frequencies are then compared to the experimental IR spectrum to aid in the assignment of the observed bands. The study of how the positions and shapes of the IR bands change with concentration or solvent can provide quantitative information about the thermodynamics of hydrogen bond formation. For other diols, IR spectroscopy has been used to distinguish between intramolecular and intermolecular hydrogen bonding. researchgate.net

A table of expected characteristic IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3600 (sharp) | Medium | Free O-H Stretch |

| ~3400 (broad) | Strong | Hydrogen-bonded O-H Stretch |

| ~2960 | Medium | C-H Stretch (methyl and methylene) |

| ~1470 | Medium | C-H Bend (methyl and methylene) |

| ~1300-1100 | Strong | C-F Stretch |

| ~1050 | Strong | C-O Stretch |

Note: This data is representative of the expected IR absorptions for a fluorinated diol and is for illustrative purposes. Specific experimental IR data for this compound is not available in the reviewed literature.

Future Directions and Emerging Research Avenues for 3,3,3 Trifluoro 2 Methylpropane 1,2 Diol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3,3,3-Trifluoro-2-methylpropane-1,2-diol is geared towards methodologies that are not only efficient but also environmentally benign. Research is anticipated to move beyond traditional stoichiometric reagents in favor of catalytic and atom-economical approaches. A significant area of development will likely involve the use of greener fluorinating agents to minimize hazardous waste. mdpi.com

Key research thrusts include:

Metal-Free Synthesis: Exploring multi-component reactions under metal-free conditions to construct the core structure, which can enhance the sustainability of the process. nih.gov

Bio-based Feedstocks: Investigating pathways that utilize renewable starting materials, such as converting bio-derived glycerol (B35011) into key intermediates. uc.pt

Solvent- and Catalyst-Free Conditions: Developing reactions that can proceed neatly (without solvent) or under catalyst-free conditions, potentially activated by mechanical or thermal energy, to reduce environmental impact and simplify purification. mdpi.com

Waste Minimization: Designing synthetic pathways that avoid chromatographic purification steps, thereby reducing solvent consumption and waste generation, a key principle of green chemistry. rsc.org

Exploration of Advanced Catalytic Systems for Enantioselective Synthesis

The presence of a stereocenter in this compound makes its enantioselective synthesis a critical research focus. Future efforts will concentrate on discovering and optimizing advanced catalytic systems capable of producing specific stereoisomers with high purity, which is crucial for pharmaceutical applications.

Promising catalytic strategies on the horizon include:

Chiral Dirhodium Catalysts: These have shown exceptional effectiveness in the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes from diazo compounds. organic-chemistry.orgnih.gov Adapting this powerful catalysis for the synthesis of the target diol from suitable precursors is a promising avenue.

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical catalysts. Lipases, for instance, have been successfully employed for the kinetic resolution of related fluorinated alcohols through enantioselective acetylation. researchgate.net Furthermore, engineered hemoproteins like myoglobin (B1173299) have demonstrated the ability to catalyze asymmetric cyclopropanation to install trifluoromethyl groups with excellent stereocontrol. researchgate.net

Copper-Catalyzed Asymmetric Reactions: Copper(I)-bisoxazoline complexes are effective catalysts for the enantioselective synthesis of trifluoromethyl-cyclopropylboronates. nih.gov The versatility of the boronate group allows for subsequent transformation into a diol, making this a viable strategy for future exploration.

| Catalyst System | Reaction Type | Substrate Example | Enantioselectivity (ee) | Diastereoselectivity (de) | Reference |

| Dirhodium Complex Rh₂(R-PTAD)₄ | Cyclopropanation | 1-aryl-2,2,2-trifluorodiazoethanes | 88–98% | >94% | organic-chemistry.org |

| Engineered Myoglobin Variants | Carbene Transfer | 2-diazo-1,1,1-trifluoroethane | 97-99.9% | 97-99.9% | researchgate.net |

| Copper(I)-tBuBOX Complex | Cyclopropanation | (E)-styryl pinacolboronate | High | High | nih.gov |

| Candida antarctica Lipase (B570770) SP 435 | Acetylation | 3,3,3-trifluoro-2-arylpropane-1,2-diols | Moderate (E=17) | N/A | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Methodologies

To transition the synthesis of this compound from laboratory-scale discovery to industrial production, the integration of continuous flow chemistry and automation is essential. These technologies offer significant advantages in terms of safety, reproducibility, scalability, and process control. researchgate.net

Future research in this area will likely focus on:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, enabling precise control over reaction conditions. This is particularly advantageous for handling highly reactive or energetic intermediates that may be involved in fluorination reactions. rsc.org

Scalability and Reproducibility: Automated flow systems allow for seamless scaling from milligrams to kilograms while ensuring high reproducibility, which is a critical requirement for manufacturing. researchgate.netresearchgate.net

Multi-Step Telescoped Synthesis: The modular nature of flow chemistry setups facilitates the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolating and purifying intermediates. uc.ptnih.gov This approach can significantly improve efficiency and reduce waste.

Automated Optimization: Coupling flow reactors with automated systems for reaction monitoring and optimization can accelerate the discovery of ideal process parameters, leading to higher yields and purity in a shorter timeframe. nih.govnih.gov

Deeper Computational Modeling of Complex Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. journaleras.comjournaleras.com For this compound, deeper computational modeling will be instrumental in designing novel synthetic strategies and catalysts.

Key areas for computational investigation include:

Mechanism Elucidation: DFT calculations can map the entire reaction energy profile, identifying transition states and intermediates. researchgate.netresearchgate.net This insight is crucial for understanding the factors that control regio- and stereoselectivity in complex catalytic cycles.

Catalyst Design: By modeling the interactions between a substrate and a catalyst, researchers can rationally design new catalysts with enhanced activity and selectivity for the synthesis of the target diol. researchgate.net

Predicting Molecular Properties: Computational methods can predict various properties of the target molecule and its derivatives, including electronic and optical properties, which can guide the exploration of new applications. journaleras.comnih.gov For instance, calculations can determine parameters like dipole moment and hyperpolarizability, indicating potential for use in nonlinear optical (NLO) materials. journaleras.com

| Computational Method | Area of Investigation | Key Insights | Reference |

| Density Functional Theory (DFT) | Reaction Mechanism | Elucidation of transition states and activation energies for cycloaddition reactions. | researchgate.net |

| DFT (B3LYP, HSEH1PBE) | Molecular Properties | Calculation of dipole moment (μ), polarizability (α), and hyperpolarizability (β) to predict NLO properties. | journaleras.comjournaleras.com |

| Ab initio and DFT | Molecular Structure | Determination of equilibrium structures, rotational barriers, and vibrational spectra. | researchgate.net |

| Molecular Electron Density Theory (MEDT) | Chemical Reactivity | Correlation of electron density changes with reaction feasibility and selectivity. | researchgate.net |

Unexplored Applications in Functional Materials and Chemical Biology

While the primary value of chiral fluorinated diols is often seen in pharmaceutical development, the unique properties imparted by the trifluoromethyl group open doors to a range of other advanced applications. Future research will undoubtedly venture into these unexplored territories.

Potential emerging applications include:

Functional Polymers: The diol can serve as a monomer for the synthesis of novel fluorinated polymers. The presence of the CF₃ group could bestow unique properties such as enhanced thermal stability, chemical resistance, low surface energy, and specific optical characteristics, making them suitable for advanced coatings, membranes, or optical materials. nih.gov

Liquid Crystals: The rigid and polar nature of the C-F bond can influence the self-assembly of molecules. Incorporating the diol into larger molecular structures could lead to the development of new liquid crystalline materials with tailored phase behavior and electro-optical properties.

Chemical Biology Probes: As a small, stereochemically defined building block, the diol can be incorporated into larger molecules designed as probes to study biological processes. The ¹⁹F nucleus provides a clean spectroscopic handle for NMR-based studies of protein-ligand interactions.

Organocatalysis: Chiral diols are known to be effective ligands and catalysts in a variety of asymmetric transformations. The unique electronic properties of this compound could lead to the development of novel organocatalysts with distinct reactivity and selectivity profiles.

Q & A

Q. How can structural modifications enhance its efficacy as a protein interaction inhibitor?

- Methodological Answer : Introduce substituents at the methyl group (C2) to modulate steric effects. For example, aryl or heteroaryl groups may enhance π-π stacking with aromatic protein residues. Combinatorial libraries synthesized via parallel reaction screening (e.g., Tecan robotic systems) enable rapid structure-activity relationship (SAR) profiling. MD simulations guide rational design by mapping interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.